Furagin

Description

Nitrofuran derivative anti-infective agent used for urinary tract infections.

Properties

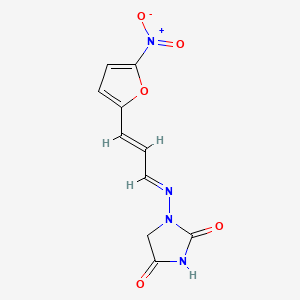

IUPAC Name |

1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECBQELQORZLLP-UAIOPKHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030908 | |

| Record name | Furagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-88-4 | |

| Record name | Furagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2R4N34Y9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Furagin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of furagin (also known as furazidin), a nitrofuran antibiotic, against gram-negative bacteria. It details the bioactivation, molecular targets, and quantitative measures of its efficacy, supplemented with detailed experimental protocols and pathway visualizations to support research and development efforts.

Executive Summary

This compound is a synthetic prodrug with broad-spectrum activity against common gram-negative and gram-positive bacteria, particularly those implicated in urinary tract infections (UTIs).[1][2] Its efficacy stems from a multi-targeted mechanism that is initiated by intracellular reduction of its 5-nitro group by bacterial nitroreductases.[2] This activation process generates highly reactive electrophilic intermediates that indiscriminately damage a range of critical cellular macromolecules, including DNA, ribosomal components, and metabolic enzymes.[1][2] This multifaceted assault disrupts DNA replication, inhibits protein synthesis, and interferes with essential metabolic pathways, leading to bacterial cell death.[1][2][3] The requirement for bacterial-specific enzymes for activation confers selectivity and the multi-targeted nature of the damage presents a high barrier to the development of bacterial resistance.[1][2]

Mechanism of Action: From Prodrug to Bactericide

The antibacterial effect of this compound is not inherent to the parent molecule but is a consequence of its transformation within the bacterial cell. This process can be described in two main stages:

Bioactivation by Bacterial Nitroreductases

This compound, a nitrofuran derivative, is a prodrug that requires intracellular activation to exert its antibacterial effects.[2][4] Upon diffusing into a gram-negative bacterium, the 5-nitro group of this compound is reduced by bacterial flavoproteins, specifically NAD(P)H-dependent nitroreductases (e.g., NfsA and NfsB in E. coli).[1][4] This enzymatic reduction, a process much more efficient in bacteria than in mammalian cells, transforms the stable parent molecule into a cascade of short-lived, highly reactive intermediates, including nitroso, hydroxylamino, and other radical species.[1][2][4] The generation of these cytotoxic intermediates is the pivotal step in this compound's mechanism of action.[1]

Multi-Targeted Cellular Damage

Once formed, the reactive electrophiles produced from this compound's activation can attack multiple cellular targets simultaneously:

-

DNA Damage: The primary and most lethal action is the extensive damage to bacterial DNA.[1][5] The reactive intermediates can covalently bind to DNA, causing strand breakage, cross-linking, and the formation of adducts, which ultimately leads to lethal mutations and the inhibition of DNA replication and repair.[1][6] This genotoxic effect triggers the bacterial SOS response, a cellular alarm system for DNA damage.[7]

-

Inhibition of Protein Synthesis: this compound's intermediates also target the bacterial ribosome. They can inhibit the synthesis of ribosomal proteins and RNA, and bind to ribosomal subunits, thereby impairing their function in protein translation.[3] This leads to a halt in the production of essential proteins required for bacterial survival.

-

Enzyme and Metabolic Disruption: The reactive metabolites can inhibit various bacterial enzymes involved in crucial metabolic pathways, such as carbohydrate metabolism and cell wall synthesis.[1][2] This disruption of core cellular processes further contributes to the overall bactericidal effect.

The following diagram illustrates the activation and subsequent multi-targeted action of this compound.

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound and its close analog, nitrofurantoin, is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize MIC data for this compound (furazidin) and nitrofurantoin against key gram-negative uropathogens.

Table 1: this compound (Furazidin) MIC Data for Escherichia coli

| Statistic | MIC (mg/L) | Reference |

| MIC₅₀ | 8 | [8] |

| MIC₉₀ | 64 | [8] |

Table 2: Nitrofurantoin MIC Data for Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 1 - 128 | 16 | 16 | [9] |

| Escherichia coli | N/A | ≤16 | 32 | [10] |

| Klebsiella spp. | N/A | 64 | >128 | [10] |

| Acinetobacter spp. | N/A | >128 | >128 | [10] |

Note: N/A indicates data not available in the cited source. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the MIC of this compound based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method.[1][5]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a gram-negative bacterium.

Materials:

-

96-well U-shaped microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (of known concentration)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35 ± 1°C)

-

Inverted mirror or microplate reader

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the starting this compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, discarding the final 50 µL from well 11. Well 12 serves as a positive growth control (no drug).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (wells 1-12) of the microtiter plate, bringing the total volume to 100 µL.

-

Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 1°C for 18-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) when observed from the bottom using an inverted mirror. The growth control well must show distinct turbidity.

The following diagram outlines the workflow for this protocol.

Genotoxicity Assessment: SOS Chromotest

This colorimetric assay quantifies the DNA-damaging potential of this compound by measuring the induction of the SOS response in a genetically engineered E. coli strain.[2][11][12]

Objective: To determine if this compound causes DNA damage, leading to the induction of the SOS gene pathway.

Materials:

-

E. coli PQ37 tester strain (contains a sfiA::lacZ gene fusion)

-

Growth medium (e.g., LB broth)

-

96-well microtiter plate

-

This compound solutions of varying concentrations

-

Positive control (e.g., 4-nitroquinoline 1-oxide) and negative control (solvent)

-

S9 fraction for metabolic activation (optional)

-

Reagents for β-galactosidase assay (e.g., ONPG or CPRG substrate) and alkaline phosphatase assay

-

Stop solution (e.g., sodium carbonate)

-

Spectrophotometer (microplate reader)

Procedure:

-

Culture Preparation: Grow an overnight culture of the E. coli PQ37 tester strain. The next day, dilute the culture into fresh medium and grow to an early exponential phase (e.g., OD₆₀₀ ≈ 0.2).

-

Assay Setup: In a 96-well plate, mix the bacterial culture with increasing concentrations of this compound (and controls). If metabolic activation is required, include the S9 mix. The total volume is typically 100 µL per well.

-

Incubation: Incubate the plate for approximately 2 hours at 37°C with shaking. This allows for the expression of the SOS genes if DNA damage occurs.

-

Enzyme Assay: After incubation, add the substrate for β-galactosidase (which indicates SOS induction) and alkaline phosphatase (which serves as a measure of cytotoxicity). Incubate until a visible color develops (e.g., yellow for ONPG).

-

Stopping the Reaction: Add a stop solution to halt the enzymatic reactions.

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelengths for the colorimetric products (e.g., 420 nm for β-galactosidase with ONPG). Calculate the induction factor (IF) as the ratio of β-galactosidase activity to alkaline phosphatase activity for each concentration. A dose-dependent increase in the IF, typically above 1.5-2.0, indicates a positive genotoxic response.

Conclusion

This compound's mechanism of action against gram-negative bacteria is robust and complex, relying on intracellular activation to produce reactive species that cause widespread, lethal damage to multiple cellular systems. Its primary assault on bacterial DNA, coupled with the inhibition of protein synthesis and metabolic disruption, makes it a potent bactericidal agent. The quantitative data underscores its effectiveness against key uropathogens like E. coli. The detailed protocols provided herein offer a standardized framework for further investigation into the nuanced interactions of this compound and for the development of novel antibacterial agents that may leverage similar multi-targeted strategies to combat the growing threat of antibiotic resistance.

References

- 1. EUCAST: MIC Determination [eucast.org]

- 2. SOS chromotest - Wikipedia [en.wikipedia.org]

- 3. chainnetwork.org [chainnetwork.org]

- 4. EUCAST: Recommendations for modifications to the ISO broth microdilution MIC method [eucast.org]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 7. asm.org [asm.org]

- 8. biohidrica.cl [biohidrica.cl]

- 9. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotoxicity.com [biotoxicity.com]

A Technical Guide to the Synthesis and Structural Characterization of Novel Furagin Derivatives as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and biological evaluation of a novel series of Furagin derivatives. This compound, a nitrofuran derivative, is a known antibacterial agent.[1] Recent research has explored its potential in other therapeutic areas, including as a carbonic anhydrase inhibitor, with some derivatives showing isoform-selective inhibition of human carbonic anhydrases (hCA) that are highly expressed in various malignancies.[2][3][4][5][6] This guide is intended to provide researchers and drug development professionals with detailed methodologies and data to support further investigation and development of these promising compounds.

The synthesis of these novel derivatives involves the reaction of 1-aminoimidazolidine-2,4-dione hydrochloride with various aldehydes.[3] The resulting compounds have been characterized using a suite of spectroscopic techniques, and their biological activity has been assessed against several isoforms of human carbonic anhydrase.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (2-17)

This protocol outlines the synthesis of novel this compound derivatives through the reaction of 1-aminoimidazolidine-2,4-dione hydrochloride with a variety of aldehydes.[3]

Materials:

-

1-aminoimidazolidine-2,4-dione hydrochloride (1)

-

Appropriate aldehyde (1.05 eq.)

-

Ethanol (EtOH)

Procedure:

-

A solution of 1-aminoimidazolidine-2,4-dione hydrochloride (1) (1.0 eq.) is prepared in ethanol (15 ml per 1 mmol of compound 1).

-

The appropriate aldehyde (1.05 eq.) is added to the solution.

-

The resulting mixture is stirred at room temperature overnight.

-

The solvent is removed under vacuum.

-

The crude product is recrystallized from ethanol to afford the final pure product.[3]

The purity of all synthesized compounds was determined to be greater than 95% by UPLC analysis.[3]

Structural Characterization

The structures of the newly synthesized this compound derivatives were confirmed using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the novel this compound derivatives.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. The antibiotic this compound and its derivatives are isoform-selective human carbonic anhydrase inhibitors [flore.unifi.it]

- 3. The antibiotic this compound and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The antibiotic this compound and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Furagin's Mode of Action and Its Effect on Bacterial DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furagin, a nitrofuran antibiotic, serves as a critical therapeutic agent for uncomplicated urinary tract infections. Its efficacy is rooted in a multi-targeted mechanism of action that circumvents the common pathways of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial activity, with a specific focus on its profound impact on bacterial DNA synthesis. The document details the enzymatic activation of this prodrug, the generation of cytotoxic reactive intermediates, and the subsequent damage inflicted upon bacterial DNA and other vital cellular components. Furthermore, it outlines the key experimental protocols for investigating these mechanisms and presents quantitative data on this compound's activity against prevalent uropathogens.

Introduction

This compound, also known as furazidin, is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its primary clinical application is in the treatment and prophylaxis of lower urinary tract infections.[2] A key advantage of this compound is its unique mode of action, which involves intracellular activation to highly reactive intermediates that attack multiple targets within the bacterial cell.[3][4] This multifaceted attack strategy is believed to be the reason for the remarkably low incidence of acquired bacterial resistance to nitrofurans, making this compound a valuable tool in an era of increasing antibiotic resistance.[5] This guide will dissect the core mechanisms of this compound, from its activation to its ultimate bactericidal effects, with a particular emphasis on the inhibition of bacterial DNA synthesis.

Mechanism of Action

Prodrug Activation

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the bacterial cell to exert its antimicrobial effects.[6] This activation is a reductive process primarily carried out by bacterial flavoproteins known as nitroreductases, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[4][6] Mammalian cells lack these specific enzymes, which contributes to the selective toxicity of this compound towards bacteria.[3]

The activation pathway begins with the transfer of electrons from cellular reducing cofactors, such as NADPH, to the nitro group of the furan ring. This process generates a series of highly reactive, short-lived intermediates, including nitro-anion radicals and hydroxylamine derivatives.[4]

Diagram of this compound Activation Pathway

Caption: this compound is activated within the bacterial cytoplasm by nitroreductases.

Generation of Reactive Oxygen Species (ROS)

In addition to the direct reduction of the nitro group, the reactive intermediates of this compound can participate in redox cycling. This process involves the transfer of an electron from the nitro-anion radical to molecular oxygen, regenerating the parent this compound molecule and producing superoxide radicals (O₂⁻). These superoxide radicals can be further converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and highly damaging hydroxyl radicals (•OH).[3] This cascade of ROS generation contributes significantly to the oxidative stress imposed on the bacterial cell, leading to widespread damage to cellular macromolecules.[7]

Multi-Target Effects

The highly reactive intermediates and ROS generated from this compound activation do not have a single target. Instead, they indiscriminately attack a variety of essential cellular components:

-

Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.[3]

-

Metabolic Enzymes: Key enzymes in metabolic pathways, such as the citric acid cycle, are inhibited, leading to a shutdown of cellular energy production.[6]

-

Bacterial DNA: As will be discussed in detail, bacterial DNA is a primary target of this compound's cytotoxic effects.[5]

-

Cell Wall Synthesis: There is also evidence to suggest that this compound can interfere with bacterial cell wall synthesis.[3]

This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to this compound's sustained efficacy.[5]

Effect on Bacterial DNA Synthesis

The damage to bacterial DNA is a cornerstone of this compound's bactericidal activity. The reactive intermediates generated from its activation can directly interact with DNA in several ways:

-

Strand Breakage: The electrophilic intermediates can cause both single- and double-strand breaks in the DNA backbone.[3] This physical disruption of the DNA molecule is a potent trigger for cell death.

-

Covalent Adduct Formation: The reactive species can form covalent bonds with DNA bases, creating adducts that distort the DNA helix. These adducts can block the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.

Induction of the SOS Response

The extensive DNA damage caused by this compound triggers the bacterial SOS response, a global regulatory network that is activated to repair DNA and enhance cell survival.[6] The key players in this pathway are the RecA and LexA proteins. In the presence of single-stranded DNA, which is generated as a result of DNA damage and stalled replication forks, RecA becomes activated. Activated RecA then facilitates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA leads to the derepression of a suite of genes involved in DNA repair, including those for nucleotide excision repair, recombination repair, and translesion synthesis. While the SOS response is a survival mechanism, the translesion synthesis polymerases are error-prone and can introduce mutations.

Diagram of the Bacterial SOS Response Pathway

Caption: this compound-induced DNA damage activates the bacterial SOS response.

Quantitative Data

The in vitro activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | This compound MIC Range (mg/L) | Nitrofurantoin MIC Range (mg/L) |

| Escherichia coli | 4 - 64 | 16 - 64 |

| Staphylococcus aureus | 2 - 4 | 8 - 64 |

| Enterococcus faecalis | Not specified | Susceptibility at ≤32 |

| Klebsiella pneumoniae | 4 - 64 | 16 - 64 |

Note: Data compiled from multiple sources.[8][9][10][11][12][13] MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

A comprehensive investigation into this compound's mechanism of action involves a series of in vitro assays.

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: A logical workflow for studying this compound's antibacterial mechanism.

Nitroreductase Activity Assay

This assay quantifies the activity of the enzymes responsible for activating this compound.

-

Principle: A chromogenic or fluorogenic substrate that is a substrate for nitroreductase is used. The reduction of this substrate by bacterial cell lysates results in a colorimetric or fluorescent product that can be measured.

-

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest to mid-log phase.

-

Cell Lysis: Harvest the cells by centrifugation, wash with a suitable buffer, and lyse the cells using sonication or enzymatic methods.

-

Reaction Setup: In a microplate, combine the cell lysate with a reaction buffer containing a nitroreductase substrate (e.g., a luciferin derivative) and a reducing cofactor (e.g., NADH or NADPH).[14][15]

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the nitroreductase activity by comparing the results to a standard curve generated with purified nitroreductase.

-

Quantification of DNA Strand Breaks (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16][17]

-

Principle: Individual cells are embedded in an agarose gel on a microscope slide and then lysed. Electrophoresis under alkaline conditions causes fragmented DNA to migrate away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18]

-

Methodology:

-

Cell Preparation: Treat the bacterial culture with varying concentrations of this compound.

-

Embedding in Agarose: Mix the treated bacterial cells with low-melting-point agarose and cast a thin layer on a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to break down the cell walls and membranes, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize the comets using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail, providing a measure of DNA damage.

-

Assessment of DNA Synthesis Inhibition (Radiolabeled Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis in bacterial cells.

-

Principle: Radiolabeled thymidine (e.g., ³H-thymidine) is a precursor for DNA synthesis. The amount of radiolabeled thymidine incorporated into the DNA of bacterial cells is directly proportional to the rate of DNA synthesis.[19]

-

Methodology:

-

Bacterial Culture: Grow the bacterial strain in the presence of varying concentrations of this compound.

-

Radiolabeling: Add ³H-thymidine to the cultures and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Stop the incorporation by adding a cold, unlabeled thymidine solution and harvest the cells by filtration.

-

DNA Precipitation and Washing: Precipitate the DNA using trichloroacetic acid (TCA) and wash the precipitate to remove unincorporated ³H-thymidine.

-

Scintillation Counting: Measure the radioactivity of the precipitated DNA using a liquid scintillation counter.[20]

-

Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.

-

Note: Due to the use of radioactive materials, appropriate safety precautions and licensing are required. Non-radioactive alternatives, such as those using BrdU or EdU incorporation, are also available.[21]

Measurement of Reactive Oxygen Species (ROS) Production

This assay detects the generation of ROS, a key component of this compound's mechanism.

-

Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[22][23]

-

Methodology:

-

Bacterial Culture and Treatment: Treat the bacterial culture with this compound.

-

Loading with Probe: Incubate the treated and control cells with DCFH-DA.

-

Washing: Wash the cells to remove the extracellular probe.

-

Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[24]

-

Analysis: Compare the fluorescence intensity of the treated cells to the untreated controls to determine the increase in ROS production.

-

Conclusion

This compound's enduring clinical utility is a direct result of its sophisticated and multi-targeted mode of action. By undergoing intracellular activation to form a cascade of reactive intermediates and ROS, this compound instigates widespread damage to essential bacterial components. Its profound effect on bacterial DNA, leading to strand breaks and the inhibition of synthesis, is a critical aspect of its bactericidal properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antimicrobial agents that employ similar multi-targeted strategies to combat the growing threat of antibiotic resistance.

References

- 1. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furazolidone induced oxidative DNA damage via up-regulating ROS that caused cell cycle arrest in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic Options for Enterococcus Faecalis Infections [pjms.com.pk]

- 9. researchgate.net [researchgate.net]

- 10. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 19. The radioactive thymidine incorporation method for the determination of antibiotic susceptibility of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. bioquochem.com [bioquochem.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Genesis of a Genitourinary Game-Changer: A Technical History of Furagin's Discovery as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against microbial resistance, the re-examination of established antimicrobial agents offers a potent strategy. Furagin, a nitrofuran derivative, stands as a testament to this approach. Developed in the mid-20th century, it has maintained its efficacy, particularly in the treatment of urinary tract infections (UTIs), a common and often recurrent ailment. This technical guide delves into the history and discovery of this compound as an antimicrobial agent, presenting key data, experimental protocols, and the scientific journey from its synthesis to its clinical application.

A Legacy of Latvian Innovation: The Birth of this compound

The story of this compound begins at the Latvian Institute of Organic Synthesis, a hub of pharmaceutical innovation established in 1957.[1][2] Under the leadership of its founder and director, Academician Solomon Hiller, a prominent figure in heterocyclic chemistry, the institute fostered an environment of groundbreaking research in drug development.[1] It was within this fertile scientific landscape that this compound, also known as furazidin, was first synthesized.

While the precise date of its initial synthesis remains documented primarily in patent literature, a key patent filed in 1955 describes a method for its preparation, indicating its existence in the early to mid-1950s.[3] This places the discovery of this compound squarely within the "golden age" of antibiotic discovery, a period that saw the introduction of many foundational antimicrobial agents.[4]

Mechanism of Action: A Multi-Pronged Attack

This compound's enduring efficacy can be attributed to its multifaceted mechanism of action. Like other nitrofurans, it is a prodrug that is activated within the bacterial cell. Bacterial nitroreductases reduce the nitro group of this compound, generating highly reactive electrophilic intermediates.[5] These intermediates then wreak havoc on multiple cellular targets, inhibiting DNA and RNA synthesis, protein synthesis, and other vital metabolic processes.[5][6] This broad-based attack is believed to be a key reason for the slow development of bacterial resistance to this compound.

The following diagram illustrates the proposed activation and mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

Early and subsequent studies have consistently demonstrated this compound's potent activity against a wide range of Gram-positive and Gram-negative bacteria, particularly those implicated in UTIs.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common uropathogens as reported in various studies.

Table 1: MIC Values of this compound against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 8 | 64 | 4 - 64 | [5] |

| Klebsiella pneumoniae | - | - | 4 - 64 | [5] |

| Enterobacter spp. | - | - | 4 - 64 | [5] |

| Proteus mirabilis | - | - | 4 - 64 | [5] |

Table 2: MIC Values of this compound against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | - | 2 - 4 | [5] |

| Staphylococcus saprophyticus | - | - | 2 - 4 | [5] |

| Enterococcus faecalis | - | - | 2 - 4 | [5] |

Experimental Protocols

Synthesis of this compound (Furazidin)

The synthesis of this compound has been described in patent literature and scientific publications. A general method involves the condensation of 1-amino-hydantoin with 3-(5-nitro-2-furyl)acrolein.

General Procedure:

-

Reaction Setup: A mixture of 3-(5-nitro-2-furyl)propenal and an aminohydantoin derivative (such as benzylidene-1-aminohydantoin) is prepared in an aqueous solution or a mixture of water and a water-miscible organic solvent.[7]

-

Acid Catalysis: A mineral acid (e.g., hydrochloric acid or sulfuric acid) or a sulphonic acid is added to the reaction mixture.[7]

-

Reflux: The mixture is heated to reflux temperature with stirring.[7]

-

By-product Removal (Optional): The carbonyl by-product formed during the reaction (e.g., benzaldehyde) can be removed by distillation to drive the equilibrium towards product formation.[7]

-

Isolation and Purification: After cooling, the precipitated this compound is collected by filtration, washed to neutrality, and dried. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide.[7]

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. Standardized methods, such as those outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are now commonly used.

Broth Microdilution Method (General Protocol):

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical Development and Application

Following its initial discovery and in vitro characterization, this compound underwent preclinical and clinical development, primarily in Eastern Europe. It was established as an effective treatment for acute and chronic UTIs. Clinical trials have compared its efficacy to other antibiotics, such as ciprofloxacin, demonstrating comparable cure rates.[4] The typical dosage for treating acute cystitis is 100 mg three times a day for seven days.[4]

Conclusion

The history of this compound is a compelling example of enduring antimicrobial innovation. From its origins in the Latvian Institute of Organic Synthesis to its continued use in the clinic, this compound has proven to be a valuable tool in the management of urinary tract infections. Its multi-targeted mechanism of action has likely contributed to its sustained efficacy and the low incidence of resistance development. As the challenge of antimicrobial resistance continues to grow, the story of this compound underscores the importance of both new drug discovery and the re-evaluation of established agents in our therapeutic arsenal.

References

- 1. EUCAST: EUCAST - Home [eucast.org]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. EUCAST: Guidance Documents [eucast.org]

- 4. bsac.org.uk [bsac.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Methods for in vitro evaluating antimicrobial activity: A review☆ | Semantic Scholar [semanticscholar.org]

- 7. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]

Initial Studies on the Pharmacokinetics and Metabolism of Furagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, also known as furazidin, is a nitrofuran antibiotic primarily used in the treatment of urinary tract infections. Its efficacy is attributed to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and for the development of novel derivatives. This technical guide provides an in-depth overview of the initial studies on the pharmacokinetics and metabolism of this compound, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The primary human pharmacokinetic data for this compound comes from a key study conducted by Männistö and Karttunen in 1979. This study laid the groundwork for understanding how this compound is absorbed, distributed, and eliminated in the body.

Absorption

This compound is administered orally. The absorption of this compound is significantly influenced by the presence of food. In a study with human volunteers, food was found to greatly speed up the absorption of this compound[1][2]. Conversely, the co-administration of atropine, an anticholinergic agent that slows gastric emptying, was observed to somewhat retard its absorption[1][2]. Despite these effects on the rate of absorption, the total absorption, as estimated by the area under the curve (AUC), remained largely unchanged[1][2].

Distribution

Following absorption, this compound is distributed throughout the body. The serum concentrations of this compound have been observed to remain above the minimum inhibitory concentrations (MICs) for many pathogenic bacteria for several hours after administration, suggesting adequate systemic exposure to exert its antibacterial effects[1][2].

Excretion

The primary route of excretion for this compound is renal. However, the urinary recovery of unchanged this compound is relatively low. In a 24-hour period, only 8-13% of the administered dose was recovered in the urine[1][2]. This is in contrast to nitrofurantoin, a related nitrofuran, which has a urinary recovery of about 36%[1][2]. Despite the lower urinary levels compared to nitrofurantoin, the concentrations of this compound in the urine have been found to be consistently above the MIC values for most susceptible bacteria[1][2].

Pharmacokinetic Parameters

While the seminal 1979 study by Männistö and Karttunen provides a qualitative description of this compound's pharmacokinetics, specific quantitative parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and detailed AUC values were not available in the accessed abstract. The following table summarizes the key pharmacokinetic findings from this study.

| Parameter | Observation | Citation |

| Route of Administration | Oral | [1][2] |

| Effect of Food on Absorption | Greatly speeded up absorption rate | [1][2] |

| Effect of Atropine on Absorption | Somewhat retarded absorption rate | [1][2] |

| Total Absorption (AUC) | Virtually unchanged by food or atropine | [1][2] |

| Serum Concentration | Remains above MIC for many pathogenic bacteria for several hours | [1][2] |

| Urinary Excretion (24h) | 8-13% of the administered dose | [1][2] |

Metabolism of this compound

The metabolism of this compound, like other nitrofurans, is not a conventional detoxification process leading to inactive, excretable metabolites. Instead, it is a bioactivation pathway that is intrinsically linked to its mechanism of action.

The core of this compound's metabolism involves the reduction of its 5-nitrofuran group. This process is catalyzed by bacterial nitroreductases within the target pathogens[3]. The reduction leads to the formation of highly reactive, short-lived intermediates, including nitro-anion-free radicals and hydroxylamine derivatives[4]. These reactive metabolites are cytotoxic and are responsible for the antibacterial effect of this compound. They are known to damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to the inhibition of DNA, RNA, and protein synthesis, as well as interference with cellular metabolic pathways[3][4].

Due to their high reactivity and transient nature, these metabolic intermediates are not typically isolated or quantified in standard pharmacokinetic studies. The metabolic process is primarily an intracellular event within the bacterial cells.

Experimental Protocols

This section outlines the methodologies that would be employed in initial pharmacokinetic and metabolism studies of this compound, based on the available literature and general practices in the field.

Pharmacokinetic Study Protocol

A typical pharmacokinetic study of this compound in humans would involve the following steps:

-

Subject Recruitment: A cohort of healthy adult volunteers would be recruited. Ethical approval and informed consent are mandatory.

-

Study Design: A crossover study design is often employed. For instance, subjects would receive a single oral dose of this compound under different conditions (e.g., fasting, with food, with a co-administered drug like atropine) with a washout period between each treatment arm[1][2].

-

Dosing: A standardized oral dose of this compound (e.g., 200 mg) would be administered[1][2].

-

Sample Collection: Blood and urine samples would be collected at predefined time points over a 24-hour period.

-

Sample Processing: Blood samples would be centrifuged to obtain plasma, which would then be stored frozen until analysis. Urine samples would have their volume recorded and an aliquot stored frozen.

-

Bioanalytical Method: The concentration of this compound in plasma and urine samples would be determined using a validated analytical method. High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the quantification of nitrofurans in biological fluids[5][6]. An HPLC method for nitrofurantoin, a similar compound, has been described with a limit of quantification of 0.010 µg/mL in plasma and 0.380 µg/mL in urine, using UV detection at 370 nm[5]. A more modern and sensitive approach would be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

-

Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software. Urinary excretion data would be used to calculate the percentage of the dose excreted unchanged in the urine.

Metabolism Study Protocol

Investigating the metabolism of this compound, which involves reactive intermediates, requires specialized techniques:

-

In Vitro Studies:

-

Bacterial Cell Cultures: Incubating this compound with susceptible bacterial strains and analyzing cell lysates for evidence of DNA or protein adducts.

-

Microsomal Incubations: While the primary activation is bacterial, incubation with liver microsomes could be performed to assess the potential for mammalian enzyme-mediated reduction, although this is expected to be less efficient than in bacteria[3].

-

-

Analytical Techniques:

-

Mass Spectrometry: LC-MS/MS can be used to detect adducts of the reactive intermediates with trapping agents (e.g., glutathione) or with cellular macromolecules like DNA and proteins.

-

Spectroscopic Methods: Electron spin resonance (ESR) spectroscopy could be employed to detect the formation of free radical intermediates.

-

Visualizations

Pharmacokinetic Experimental Workflow

Caption: A flowchart illustrating the typical experimental workflow for a human pharmacokinetic study of this compound.

Metabolic Activation Pathway of this compound

Caption: The metabolic activation pathway of this compound within a bacterial cell, leading to its bactericidal effect.

References

- 1. Pharmacokinetics of this compound, a new nitrofurantoin congener, on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound, a new nitrofurantoin congener, on human volunteers. | Semantic Scholar [semanticscholar.org]

- 3. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

Furagin's Activity Against ESKAPE Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a formidable challenge to global health. The dwindling pipeline of new antibiotics has necessitated the re-evaluation of older antimicrobial agents. Furagin (also known as furazidin), a nitrofuran derivative, has long been used for the treatment of urinary tract infections. This technical guide provides an in-depth analysis of this compound's antimicrobial activity against the ESKAPE pathogens, presenting quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.

Antimicrobial Activity of this compound

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is generally comparable, and in some cases superior, to its more widely studied analogue, nitrofurantoin.

Quantitative Susceptibility Data

The in vitro activity of this compound against ESKAPE pathogens is summarized by Minimum Inhibitory Concentration (MIC) values. The following tables present a compilation of available data.

Table 1: MIC of this compound Against Gram-Positive ESKAPE Pathogens

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecium | 2 - 4 | Not Reported | Not Reported |

| Staphylococcus aureus | 2 - 4 | Not Reported | Not Reported |

Note: Data for E. faecium and S. aureus is based on the general range for Gram-positive cocci as specific MIC₅₀/MIC₉₀ values for this compound are not widely reported in the reviewed literature.

Table 2: MIC of this compound Against Gram-Negative ESKAPE Pathogens

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Klebsiella pneumoniae | 4 - 64 | Not Reported | Not Reported |

| Acinetobacter baumannii | 4 - 64 | Not Reported | Not Reported |

| Pseudomonas aeruginosa | Generally Resistant | Not Reported | Not Reported |

| Enterobacter species | 4 - 64 | Not Reported | Not Reported |

Note: Data for K. pneumoniae, A. baumannii, and Enterobacter species is based on the general range for Enterobacteriaceae. P. aeruginosa is often intrinsically resistant to nitrofurans.

Table 3: Comparative MICs of this compound and Nitrofurantoin Against Select Uropathogens [1][2]

| Organism | This compound MIC Range (mg/L) | Nitrofurantoin MIC Range (mg/L) |

| Enterobacteriaceae | 4 - 64 | 16 - 64 |

| Gram-positive cocci | 2 - 4 | 8 - 64 |

One study found that this compound exhibited lower MICs than nitrofurantoin when tested against both gram-negative and gram-positive bacteria, including multidrug-resistant E. coli and methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

Mechanism of Action

The antibacterial effect of this compound, like other nitrofurans, is contingent on its reduction by bacterial nitroreductases into highly reactive electrophilic intermediates.[3][4] These intermediates are cytotoxic and exert their antimicrobial effect through multiple mechanisms:

-

DNA and RNA Damage: The reactive metabolites can cause damage to bacterial DNA and RNA, inhibiting replication, transcription, and translation.[3]

-

Inhibition of Protein Synthesis: These intermediates can react non-specifically with ribosomal proteins and rRNA, leading to the complete inhibition of protein synthesis.[4]

-

Disruption of Metabolic Pathways: this compound has been shown to interfere with crucial metabolic pathways, including the citric acid cycle.[5]

The multi-targeted nature of this compound's action is believed to contribute to the low rate of resistance development.[3]

Figure 1: Simplified pathway of this compound's mechanism of action.

Mechanisms of Resistance

While resistance to this compound remains relatively uncommon, several mechanisms have been identified, primarily in studies focused on nitrofurantoin, which are considered applicable to this compound due to their structural similarity.

-

Mutations in Nitroreductase Genes: The primary mechanism of resistance involves mutations in the genes encoding nitroreductases, specifically nfsA and nfsB.[3][6][7][8] These mutations lead to the production of inactive or less efficient enzymes, preventing the activation of the nitrofuran pro-drug.

-

Efflux Pumps: Overexpression of efflux pumps, such as the oqxAB system in Klebsiella pneumoniae, can contribute to increased resistance by actively transporting the drug out of the bacterial cell.[7][8] The transcriptional regulator oqxR plays a key role in this process.[8][9]

-

Reduced Permeability: Alterations in bacterial membrane permeability, such as the loss or modification of porin channels like OmpK36 in K. pneumoniae, can limit the intracellular accumulation of the drug.[7][8]

-

Riboflavin Metabolism: Mutations in genes involved in riboflavin biosynthesis, such as ribE, have been associated with nitrofurantoin resistance, as flavin mononucleotide (FMN) is an essential cofactor for the nitroreductases.[3][6]

Figure 2: Overview of bacterial resistance mechanisms to this compound.

Synergistic Potential

Limited data is available on the synergistic effects of this compound with other antibiotics against ESKAPE pathogens. However, one study demonstrated a strong synergistic interaction between vancomycin and nitrofurantoin against wild-type E. coli.[10] This suggests a potential area for further research, as combining this compound with other antimicrobial agents could enhance its efficacy and combat resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standardized methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol (Simplified)

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Dilution Series: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 3: General workflow for determining MIC by broth microdilution.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time-Kill Assay Protocol (Simplified)

-

Preparation: Prepare flasks containing CAMHB with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of each sample and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.

-

Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion

This compound demonstrates significant in vitro activity against several ESKAPE pathogens, particularly Enterococcus faecium, Staphylococcus aureus, and many Enterobacteriaceae. Its multi-targeted mechanism of action likely contributes to the low prevalence of resistance. However, intrinsic resistance in pathogens like Pseudomonas aeruginosa and the potential for acquired resistance through mechanisms such as nitroreductase mutation and efflux pump overexpression warrant careful consideration. Further research is needed to fully elucidate the synergistic potential of this compound with other antibiotics and to establish a more comprehensive understanding of its activity against a wider range of contemporary, multidrug-resistant ESKAPE isolates. The detailed experimental protocols provided herein serve as a foundation for such future investigations.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic interactions of vancomycin with different antibiotics against Escherichia coli: trimethoprim and nitrofurantoin display strong synergies with vancomycin against wild-type E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Furagin

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Furagin (also known as Furazidin), an antibacterial agent.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the synthesis processes. This compound is chemically identified as 1-[[3-(5-nitro-2-furyl)-2-propenylidene]amino]-2,4-imidazolidinedione.[1]

Core Synthesis Pathway

The primary and most documented method for synthesizing this compound involves the condensation reaction between 3-(5-nitro-2-furyl)propenal and an aminohydantoin derivative.[1] This reaction is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent, under acidic conditions at reflux temperature.[1][2] A key aspect of this process is often the removal of a carbonyl by-product to drive the reaction equilibrium towards the formation of this compound.[1][2]

Reaction Scheme

The general reaction can be depicted as follows:

Caption: General synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various examples of this compound synthesis as described in the literature.[1]

| Example | 3-(5-nitro-2-furyl)propenal (g) | Aminohydantoin Derivative | Amount (g) | Acid Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | 10 | Isopropylidene-1-aminohydantoin | 7.8 | Conc. H₂SO₄ (5 ml) | Water (200 ml) | 35 min | 84 | - |

| 2 | 10 | Benzylidene-1-aminohydantoin | 10 | Conc. HCl (20 ml) | Water (200 ml) | ~60 min | 84 | 265 (decomp.) |

| 3 | 10 | Cyclohexylideneaminohydantoin | 9.7 | Toluenesulphonic acid (4 g) | - | - | 83 | 262 (decomp.) |

| 4 | - | - | - | - | - | - | - | - |

| 5 | - | - | - | - | - | 30 min | 72 | - |

| 6 | 20 | 5-nitro-2-furfurylidene-1-aminohydantoin | 22.5 | Conc. H₂SO₄ (10 ml) | Water (500 ml), Propanol (120 ml) | 30 min | 88 | 262 (decomp.) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Example 1: Synthesis from Isopropylidene-1-aminohydantoin[1]

-

A mixture of 10 g of 3-(5-nitro-2-furyl)propenal and 7.8 g of isopropylidene-1-aminohydantoin in 200 ml of water containing 5 ml of concentrated sulphuric acid was prepared.

-

The mixture was heated and maintained at reflux temperature for 35 minutes.

-

After reflux, the mixture was cooled.

-

The precipitated product was collected by filtration.

-

The precipitate was boiled with 100 ml of ethanol and then filtered. The filtrate was discarded.

-

The final product was dried in the air.

-

This procedure yielded 10.4 g (84%) of this compound.

Example 2: Synthesis from Benzylidene-1-aminohydantoin[1]

-

A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin in 200 ml of water containing 20 ml of concentrated hydrochloric acid was heated with stirring.

-

The benzaldehyde formed as a by-product was distilled off along with water over a period of about 60 minutes.

-

The reaction mixture was then cooled.

-

The resulting precipitate was filtered and washed with water until the filtrate was neutral.

-

The precipitate was heated to 70°C with 50 ml of dimethylformamide and then cooled.

-

The product was collected by filtration and washed with ethanol.

-

After drying, 10.5 g (84%) of this compound was obtained with a melting point of 265°C (decomposition).

Example 6: Synthesis from 5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[1]

-

A mixture of 20 g of 3-(5-nitro-2-furyl)propenal and 22.5 g of 5-nitro-2-furfurylidene-1-aminohydantoin (nitrofurantoin) in 500 ml of water containing 120 ml of propanol and 10 ml of concentrated sulphuric acid was prepared.

-

The mixture was maintained at reflux temperature for 30 minutes.

-

The subsequent workup followed the general procedure of cooling, filtration, washing, and drying.

-

This method yielded the final product with an 88% yield and a melting point of 262°C (decomposition).

Experimental Workflow

The general experimental workflow for the synthesis of this compound can be visualized as follows:

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Reagents and Conditions

The choice of reagents and reaction conditions influences the outcome of the synthesis, particularly the yield and purity of the final product.

Caption: Factors influencing this compound synthesis outcome.

References

Methodological & Application

Application Note: Quantification of Furagin in Biological Samples using HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Furagin (also known as Furazidin) in biological matrices, specifically human plasma and urine. The described protocol offers a reliable and reproducible approach for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The method utilizes a simple sample preparation procedure, followed by reversed-phase chromatographic separation and UV detection. All quantitative data and validation parameters are presented in structured tables for clarity and ease of interpretation.

Introduction

This compound is a nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of urinary tract infections.[1] Accurate measurement of this compound concentrations in biological fluids is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient compliance. This application note provides a detailed protocol for the determination of this compound in human plasma and urine using HPLC-UV, a widely accessible and cost-effective analytical technique. The method is based on established principles of chromatography and has been adapted from methodologies for similar nitrofuran compounds.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₄O₅ | --INVALID-LINK-- |

| Molar Mass | 264.19 g/mol | --INVALID-LINK-- |

| Melting Point | 267-270°C (decomposes) | --INVALID-LINK-- |

| pKa | Not explicitly found, but the hydantoin moiety suggests acidic properties. | |

| LogP | Not explicitly found. | |

| UV Absorbance (λmax) | Expected in the range of 360-380 nm based on related compounds. | [2][3] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS) (e.g., Nitrofurantoin or a structurally related compound)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ethyl acetate (analytical grade)

-

Water, purified (e.g., Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a mobile phase of 80% 0.1% formic acid in water and 20% acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: Based on the UV spectra of related nitrofurans, a wavelength between 367 nm and 370 nm is a suitable starting point for optimization.[2][3]

Sample Preparation

3.1. Plasma Samples: Liquid-Liquid Extraction (LLE)

This procedure is adapted from a method for the related compound nitrofurantoin.[2]

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 2 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an HPLC vial for analysis.

3.2. Urine Samples: Dilute-and-Shoot

-

Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

-

To 100 µL of the supernatant, add 900 µL of purified water (or mobile phase).

-

Add 50 µL of the internal standard working solution.

-

Vortex to mix.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or ICH) to ensure its reliability. The following parameters should be assessed:

-

Selectivity and Specificity: Assessed by analyzing blank biological matrices to ensure no endogenous components interfere with the peaks of this compound and the internal standard.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A linear range appropriate for the expected concentrations in biological samples should be established (e.g., 10 - 5000 ng/mL). The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (as relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Recovery: The extraction efficiency of the sample preparation method, determined by comparing the analyte response from extracted samples to that of unextracted standards.

-

Stability: The stability of this compound in the biological matrix should be evaluated under various conditions:

-

Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

-

Short-Term (Bench-Top) Stability: Stability at room temperature for a period relevant to sample handling and processing time.

-

Long-Term Stability: Stability when stored at -20°C and/or -80°C for an extended period. For many antibiotics, storage at -80°C is recommended for long-term stability.[4]

-

Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.

-

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | [LLOQ] - [ULOQ] | y = mx + c | >0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | [Concentration] | [Value] | [Value] | [Value] | [Value] |

| Low | [Concentration] | [Value] | [Value] | [Value] | [Value] |

| Medium | [Concentration] | [Value] | [Value] | [Value] | [Value] |

| High | [Concentration] | [Value] | [Value] | [Value] | [Value] |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | [Value] | [Value] |

| High | [Value] | [Value] |

Table 4: Stability Data Summary

| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |

| Freeze-Thaw (3 cycles) | - | [Value] | [Value] |

| Bench-Top (Room Temp) | [Time] | [Value] | [Value] |

| Long-Term (-20°C) | [Time] | [Value] | [Value] |

| Long-Term (-80°C) | [Time] | [Value] | [Value] |

| Autosampler | [Time] | [Value] | [Value] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Method Validation Logic

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible tool for the quantification of this compound in human plasma and urine. The simple sample preparation techniques and robust chromatographic conditions make it suitable for routine use in clinical and research laboratories. Proper method validation, as outlined, is crucial to ensure the generation of high-quality, reproducible data for pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Susceptibility Testing Protocols for Furagin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Furagin, a nitrofuran antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly those associated with urinary tract infections (UTIs). The following sections detail the mechanism of action of this compound, standardized testing methodologies, and expected results for common uropathogens.

Mechanism of Action

This compound, like other nitrofurans, acts as a prodrug that requires intracellular activation by bacterial nitroreductases. Once reduced, it generates highly reactive electrophilic intermediates. These intermediates have a multi-targeted mechanism of action, disrupting several vital cellular processes within the bacteria. This includes damage to bacterial DNA, inhibition of ribosomal proteins leading to the cessation of protein synthesis, and interference with the citric acid cycle. This multifaceted attack is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[1][2]

Data Presentation: In Vitro Susceptibility of Common Uropathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common uropathogens, as determined by broth microdilution methods. Studies have shown that this compound generally exhibits lower MIC values compared to nitrofurantoin against both Gram-negative and Gram-positive bacteria.[1][2][3][4]

Table 1: MIC Data for this compound against Gram-Negative Uropathogens